1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane

Übersicht

Beschreibung

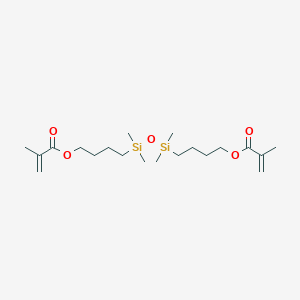

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a siloxane-based compound with the molecular formula C20H38O5Si2. It is known for its unique chemical structure, which includes two methacrylate groups attached to a tetramethyldisiloxane backbone.

Wissenschaftliche Forschungsanwendungen

Applications in Contact Lenses

BHMDS is primarily used in the formulation of contact lenses due to its ability to enhance oxygen permeability and wettability:

- Oxygen Permeability : BHMDS copolymers can achieve high oxygen permeability values (DK values), which are crucial for maintaining corneal health during lens wear. For instance, formulations incorporating BHMDS have demonstrated oxygen permeability values exceeding DK94, significantly higher than traditional materials .

- Biocompatibility : The hydrophilic nature of BHMDS contributes to improved comfort and reduced irritation for users. This property is essential for long-term wear applications in contact lenses .

- Mechanical Properties : BHMDS-based materials exhibit good hardness and dimensional stability, which are important for maintaining lens shape and performance over time. For example, a copolymer derived from BHMDS showed a Rockwell hardness of 122 and excellent machinability .

Medical Adhesives and Coatings

Beyond contact lenses, BHMDS is also utilized in the healthcare sector for developing medical-grade adhesives and coatings:

- Adhesive Formulations : BHMDS can be incorporated into adhesives that require high flexibility and adhesion to biological tissues. Its siloxane backbone allows for enhanced adhesion properties while maintaining biocompatibility .

- Coatings for Medical Devices : The compound can be used to create coatings that improve the surface properties of medical devices, enhancing their performance by providing a lubricious surface that minimizes friction during insertion or use .

Case Studies and Research Findings

Several studies have documented the effectiveness of BHMDS in various applications:

Wirkmechanismus

Target of Action

This compound is a type of organosilicon compound, which are often used in materials science and polymer chemistry .

Mode of Action

Given its chemical structure, it likely interacts with its targets through its methacryloxybutyl groups . These groups are known to participate in polymerization reactions, which could lead to changes in the physical properties of the material .

Biochemical Pathways

Organosilicon compounds like this one are often used in the synthesis of silicon-based polymers, which have a wide range of applications in materials science .

Pharmacokinetics

As a silicon-based compound, it is likely to have different pharmacokinetic properties compared to carbon-based compounds .

Result of Action

Given its potential role in polymerization reactions, it could contribute to the formation of materials with unique physical properties .

Action Environment

The action, efficacy, and stability of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be influenced by various environmental factors. For instance, the presence of initiators or catalysts could affect the rate and extent of polymerization reactions . Additionally, factors such as temperature and pH could also influence its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be synthesized through a multi-step process. One common method involves the reaction of octamethylcyclotetrasiloxane with bis(4-methacryloyloxybutyl)tetramethyldisiloxane in the presence of trifluoromethanesulfonic acid as an initiator. The reaction mixture is stirred vigorously at room temperature for 24 hours. Sodium bicarbonate is then added, and the mixture is stirred for an additional 24 hours. The resultant solution is filtered and vacuum stripped to remove unreacted silicone cyclics, yielding a viscous, clear fluid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Polymerization: The methacrylate groups can undergo free-radical polymerization to form cross-linked polymers.

Hydrosilylation: The compound can react with hydrosilanes in the presence of a catalyst to form siloxane-based polymers.

Esterification: The ester groups can participate in esterification reactions with alcohols and acids.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are often employed.

Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide can be used.

Major Products Formed

Cross-linked Polymers: Resulting from polymerization reactions.

Siloxane-based Polymers: Formed through hydrosilylation.

Various Esters: Produced from esterification reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

- 1,3-Bis(2-methacryloxyethyl)tetramethyldisiloxane

- 1,3-Bis(4-acryloxybutyl)tetramethyldisiloxane

Uniqueness

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is unique due to its specific methacrylate group positioning and the length of the butyl spacer. This structure imparts distinct properties, such as enhanced flexibility and reactivity, making it suitable for specialized applications in various fields .

Biologische Aktivität

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane (CAS: 70877-11-1) is a siloxane compound with significant applications in the fields of materials science and biomedical engineering. Its unique structure allows it to participate in various polymerization reactions, leading to materials with desirable mechanical and biological properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H38O5Si2

- Molecular Weight : 414.68 g/mol

The compound features methacryloxy groups that facilitate its incorporation into polymer matrices through free radical polymerization, enhancing its applicability in biocompatible materials.

Biological Activity Overview

This compound exhibits several biological activities that make it suitable for use in medical applications, particularly in the development of contact lenses and other biomedical devices. Key aspects of its biological activity include:

- Biocompatibility : The compound is designed to be compatible with biological tissues, minimizing adverse reactions when used in medical devices.

- Oxygen Permeability : Materials derived from this compound demonstrate high oxygen permeability, which is crucial for contact lenses to maintain corneal health.

- Antimicrobial Properties : Some studies suggest that siloxane-based compounds can exhibit antimicrobial properties, which could reduce the risk of infections associated with medical devices.

1. Contact Lens Applications

Research has demonstrated that this compound can be used to create contact lenses with enhanced oxygen permeability and comfort. A study highlighted that lenses made from this compound achieved a Dk value (oxygen permeability coefficient) of up to 94, indicating excellent oxygen transmission through the lens material .

2. Polymerization Studies

In polymerization studies, this siloxane was used as a macromer to synthesize polysiloxane networks that exhibited improved mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices resulted in enhanced flexibility and durability, making it suitable for dynamic applications such as contact lenses and drug delivery systems .

3. Antimicrobial Activity

A study investigated the antimicrobial efficacy of polymers synthesized from this compound against common pathogens. Results indicated that these polymers exhibited significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for use in antimicrobial coatings for medical devices .

Data Table: Comparison of Biological Properties

| Property | Value/Description |

|---|---|

| Oxygen Permeability (Dk) | Up to 94 |

| Biocompatibility | High |

| Antimicrobial Efficacy | Effective against S. aureus and E. coli |

| Mechanical Strength | Enhanced flexibility and durability |

Eigenschaften

IUPAC Name |

4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O5Si2/c1-17(2)19(21)23-13-9-11-15-26(5,6)25-27(7,8)16-12-10-14-24-20(22)18(3)4/h1,3,9-16H2,2,4-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFACZWMAJBYXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373500 | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70877-11-1 | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.